

# Toxicological Assessment of 2-Phenyl-L-phenylalanine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Phenyl-L-phenylalanine

Cat. No.: B15234257

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Disclaimer: Information regarding the toxicological profile of **2-Phenyl-L-phenylalanine** is not readily available in the public domain. The following guide is based on the toxicological assessment of the parent compound, L-phenylalanine, and general principles of toxicology. The data and methodologies presented should be considered as a framework for the potential evaluation of **2-Phenyl-L-phenylalanine**, not as a direct assessment of its toxicity.

## Introduction

**2-Phenyl-L-phenylalanine** is an amino acid derivative. As a distinct chemical entity, its toxicological properties cannot be entirely extrapolated from its parent compound, L-phenylalanine. A thorough toxicological assessment is imperative to characterize its safety profile for any potential applications in research, drug development, or other industries. This guide outlines the key toxicological endpoints that would need to be evaluated and provides a template for data presentation and experimental design based on studies of the related compound L-phenylalanine.

## Chemical and Physical Properties

A comprehensive toxicological assessment begins with the characterization of the substance's chemical and physical properties.

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>15</sub> NO <sub>2</sub>	N/A
Molecular Weight	241.29 g/mol	N/A
Appearance	Data not available	N/A
Solubility	Data not available	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Vapor Pressure	Data not available	N/A

Note: The table above is a template. No experimental data for **2-Phenyl-L-phenylalanine** was found.

## Toxicological Data Summary

The following tables summarize the types of toxicological data that would be necessary for a comprehensive assessment. The data presented for L-phenylalanine is for illustrative purposes only.

Table 3.1: Acute Toxicity of L-phenylalanine

Test	Species	Route	LD50/LC50	Reference
Acute Oral Toxicity	Rat	Oral	> 5000 mg/kg	<a href="#">[1]</a>

Table 3.2: Sub-chronic Toxicity of L-phenylalanine

Study Duration	Species	Route	NOAEL	Key Findings	Reference
28-Day Study	Rat	Dietary	1.5% (w/w) for males and females	Decreased body weight gain at higher doses.	<a href="#">[1]</a>
4-Week Study	Human	Oral	12 g/day	Well-tolerated with no treatment-related adverse events.	<a href="#">[2]</a>

Table 3.3: Genotoxicity of L-phenylalanine Derivatives

Test Type	Test System	Compound	Concentration	Result	Reference
Ames Test	S. typhimurium TA98, TA100, TA1535, TA1537	DL-p-chlorophenyl alanine	Not specified	Non-mutagenic	<a href="#">[3]</a>
Genotoxicity Assay	E. coli and B. subtilis	DL-p-chlorophenyl alanine methyl ester	Not specified	Weakly genotoxic	<a href="#">[3]</a>
Genotoxicity Assay	E. coli and B. subtilis	N-phenylacetyl derivative of DL-p-chlorophenyl alanine	Not specified	Weakly genotoxic	<a href="#">[3]</a>

## Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of toxicological studies. The following are generalized protocols for key toxicity assays.

### 4.1. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This method allows for the estimation of the LD50 with a reduced number of animals.

Caption: Workflow for an acute oral toxicity study following the up-and-down procedure.

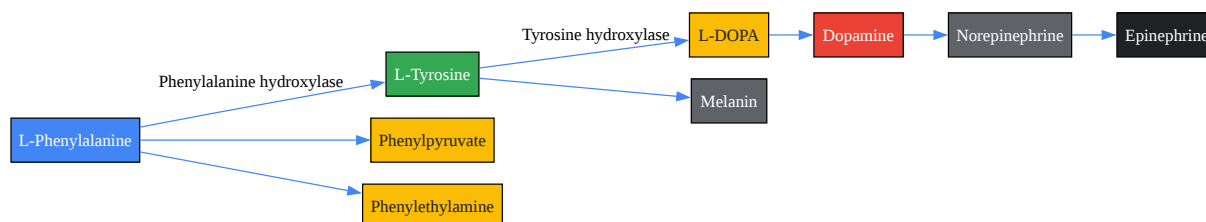
### 4.2. Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess a substance's potential to cause gene mutations.

Caption: General workflow for the bacterial reverse mutation (Ames) test.

## Metabolic Pathways

Understanding the metabolic fate of a compound is essential for toxicology, as metabolites can sometimes be more toxic than the parent compound. Phenylalanine is metabolized in the body through several pathways.[4]



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